molecular formula C14H11ClO2 B1595952 4-Chlorobenzyl benzoate CAS No. 20386-93-0

4-Chlorobenzyl benzoate

Cat. No. B1595952
CAS RN: 20386-93-0
M. Wt: 246.69 g/mol
InChI Key: ARLTXMAKDGVKNK-UHFFFAOYSA-N
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Description

4-Chlorobenzyl benzoate is a chemical compound with the formula C14H11ClO2 . It has a molecular weight of 246.69 .


Synthesis Analysis

4-Chlorobenzyl benzoate can be synthesized from the reaction between 4-chlorobenzyl chloride and sodium benzoate in the presence of tri-n-butylamine (catalyst) . It can also be obtained by reacting sodium benzoate and 4-chlorotoluene . Another method involves the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid .


Molecular Structure Analysis

The molecular structure of 4-Chlorobenzyl benzoate is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C14H11ClO2/c15-13-8-6-11(7-9-13)10-17-14(16)12-4-2-1-3-5-12/h1-9H,10H2 .


Chemical Reactions Analysis

One of the known reactions involving 4-Chlorobenzyl benzoate is its oxidation to 4-chlorobenzoic acid . In the case of primary alcohols, oxidation with hypochlorite allows carboxylic acids to be obtained if an excess is used, since the reaction proceeds through an aldehyde which is subsequently oxidized to acid .


Physical And Chemical Properties Analysis

4-Chlorobenzyl benzoate has a molecular weight of 246.69 . The IUPAC Standard InChI is InChI=1S/C14H11ClO2/c15-13-8-6-11(7-9-13)10-17-14(16)12-4-2-1-3-5-12/h1-9H,10H2 .

Scientific Research Applications

1. Kinetic Studies and Process Development

4-Chlorobenzyl benzoate is involved in the conversion of benzyl chlorides to corresponding alcohols via benzoates. A study by S. R. J. and S. B. Sawant (2000) in Organic Process Research & Development investigated the esterification reaction of 4-chlorobenzyl chloride with aqueous sodium benzoate. This research highlights the process development aspects, including kinetics, catalyst loading, and temperature effects (S. R. J. and S. B. Sawant, 2000).

2. Chemotaxis in Pseudomonas Putida

In the context of microbiology, 4-chlorobenzoate, closely related to 4-chlorobenzyl benzoate, is known to be a chemoattractant for Pseudomonas putida. This finding by Harwood et al. (1990) suggests that these compounds can influence microbial movement, possibly affecting environmental remediation processes (Harwood, Parales, & Dispensa, 1990).

3. Microbial Degradation and Environmental Remediation

Marks et al. (1984) identified that a strain of Arthrobacter sp. can utilize 4-chlorobenzoate, closely related to 4-chlorobenzyl benzoate, as a sole carbon and energy source. This organism's ability to dehalogenate and degrade such compounds is significant for environmental remediation, especially in dealing with pollutants in wastewater or soil (Marks, Smith, & Quirk, 1984).

4. Synthesis of Pharmaceutical Compounds

In pharmaceutical research, derivatives of 4-chlorobenzyl benzoate-like structures have been synthesized for their potential medical applications. For instance, Chen et al. (2008) synthesized ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate and evaluated its antiplatelet activity. Such research demonstrates the compound's relevance in developing new therapeutic agents (Chen et al., 2008).

5. Antibacterial Properties

Krátký et al. (2013) investigated the antibacterial activity of salicylanilide 4-(trifluoromethyl)benzoates, which are structurally related to 4-chlorobenzyl benzoate. This study highlights the potential of such compounds in addressing bacterial infections, including drug-resistant strains (Krátký, Vinšová, Novotná, Mandíková, Trejtnar, & Stolaříková, 2013).

6. Liquid Crystalline

BehaviorResearch on azobenzene derivatives, which include compounds like 4-chlorobenzyl benzoate, has revealed interesting liquid-crystalline properties. Podruczna et al. (2014) explored the synthesis and liquid-crystalline characterisation of azobenzene derivatives, showing the significance of these compounds in materials science, particularly for their potential applications in liquid crystal displays and other optical devices (Podruczna, Hofmanska, Niezgoda, Pociecha, & Galewski, 2014).

properties

IUPAC Name

(4-chlorophenyl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-8-6-11(7-9-13)10-17-14(16)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLTXMAKDGVKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275733
Record name 4-Chlorobenzyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl benzoate

CAS RN

20386-93-0
Record name NSC408869
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorobenzyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
SR Joshi, SB Sawant - Organic Process Research & Development, 2000 - ACS Publications
… To investigate the effect of the speed of stirring, 4-chlorobenzyl benzoate (PCBnbzt) was synthesized by reacting PCBC with aqueous sodium benzoate using tri-n-butylamine as a …
Number of citations: 4 pubs.acs.org
O Ohno, M Ye, T Koyama, K Yazawa, E Mura… - Bioorganic & medicinal …, 2008 - Elsevier
Hypertension is a lifestyle-related disease which often leads to serious conditions such as heart disease and cerebral hemorrhage. Angiotensin II (Ang II) plays an important role in …
Number of citations: 46 www.sciencedirect.com
JP Johns, A van Losenoord, C Mary… - Australian journal of …, 2010 - CSIRO Publishing
… 4-tert-butyl benzoate 45c and 4-chlorobenzyl benzoate 21 and this was also observed in … greater yield of 4-chlorobenzyl acetate than 4-chlorobenzyl benzoate (Fig. 10). Although the …
Number of citations: 17 www.publish.csiro.au
RB Marathe, AV Doshi - Molecular Crystals and Liquid Crystals, 2015 - Taylor & Francis
… 4-Hydroxy-4′-chlorobenzyl benzoate (mp:120C–130C) was prepared from 4-chloro benzyl … chlorides, and 4-hydroxy-4′-chlorobenzyl benzoate were condensed in dry pyridine to …
Number of citations: 9 www.tandfonline.com
RB Marathe, AV Doshi - Molecular Crystals and Liquid Crystals, 2015 - Taylor & Francis
… 4-Hydroxy-4′-chlorobenzyl benzoate (mp −120 to −130C) was prepared from 4-chloro … n-Alkoxy benzoic acids and 4-hydroxy-4′-chlorobenzyl benzoate were individually condensed …
Number of citations: 5 www.tandfonline.com
A Pokluda, M Kohout, J Chudoba, M Krupička… - ACS …, 2019 - ACS Publications
… 4-Chlorobenzyl Benzoate (3b) 4-Chlorobenzyl benzoate (3b) was prepared from 4-chlorobenzyl alcohol (1b) (86 mg; 0.60 mmol) and acid 2a (88 mg; 0.72 mmol) according to the …
Number of citations: 4 pubs.acs.org
KM Digianantonio, SA Glover, JP Johns… - Organic & Biomolecular …, 2011 - pubs.rsc.org
… and 4-chlorobenzyl benzoate 31 at rt 6.7 min. are relatively minor products. The major products, present in similar amounts, are 4-chlorobenzaldeyde 27 and N-methoxybenzamide 16a …
Number of citations: 26 pubs.rsc.org
P Karthikeyan, PR Bhagat, SS Kumar… - Journal of the Iranian …, 2012 - Springer
Glycyl-3-methyl imidazolium chloride-iron (III) complex [[Gmim]Cl–Fe(III)] was found to be a heterogeneous catalyst for an efficient and greener solvent free synthesis of esters by the …
Number of citations: 4 link.springer.com
H Shimojo, K Moriyama, H Togo - Synthesis, 2015 - thieme-connect.com
Various methylarenes are treated with 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide and a catalytic amount of 2,2′-azobis(isobutyronitrile) in acetonitrile, carbon …
Number of citations: 19 www.thieme-connect.com
D Khalili, M Rousta, A Khalafi-Nezhad… - New Journal of …, 2022 - pubs.rsc.org
… Control experiments involving the reaction of benzaldehyde with 4-chlorotoluene under the reaction conditions produced the corresponding 4-chlorobenzyl benzoate (3m) in 75% yield. …
Number of citations: 2 pubs.rsc.org

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